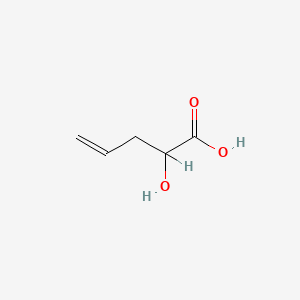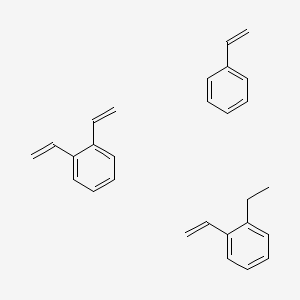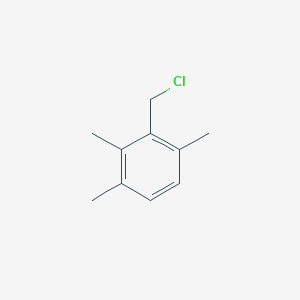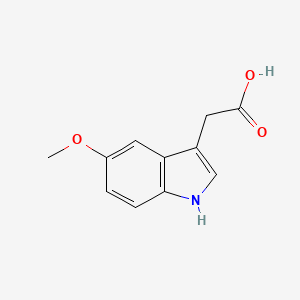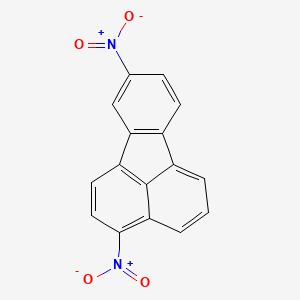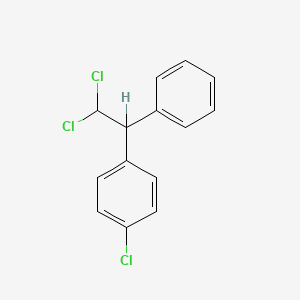
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-dichloro-1-phenylethyl)benzene is a diarylmethane.
Applications De Recherche Scientifique
Fluorination Reactions
- Synthesis of Fluorinated Compounds : Research demonstrates the synthesis of fluorinated compounds through the reaction of substituted (difluoroiodo)arenes with 1-phenyl-1-(m-chlorophenyl)ethylene, leading to compounds like 1,1-difluoro-1-(m-chlorophenyl)2-phenylethane (Gregorčič & Zupan, 1977).
Environmental Degradation and Toxicology
- Catalytic Degradation Method : A study established a method using the Pd/C–Et3N system for the catalytic degradation of DDT and its isomers, leading to less toxic compounds such as 1,1-dichloro-2,2-diphenylethane (Monguchi, Kume & Sajiki, 2006).
- Impact on Development of Male Genitalia : DDE's potential impact on male offspring's genital development was studied, revealing a relationship between maternal DDE levels and conditions like cryptorchidism and hypospadias (Longnecker et al., 2002).
Chemical Reactions and Properties
- Oxidation Reactions : Research on the oxidation of related compounds like 2-chloro-1-phenylethane-1,1-dithiol has led to the formation of various compounds, indicating the reactivity and potential for diverse chemical transformations (Shagun et al., 2004).
- Dehydrohalogenation Studies : Investigations into the dehydrohalogenation of DDT to form DDX, a process used for its estimation, have been conducted (Wain & Martin, 1947).
Environmental and Health Implications
- Metabolism in Vivo : Studies have explored the metabolism of DDT and its derivatives in vivo, such as in chicks, providing insights into environmental and biological processing of these compounds (Abou-Donia & Menzel, 1968).
- Polarisability and Conformation Studies : Measurements of polarity and polarisability in compounds like DDT have provided information on their solution conformations, useful in understanding their environmental behavior and interactions (Calderbank, Fèvre & Pierens, 1970).
Analytical Chemistry and Detection Methods
- Detection in Human Milk : An enzyme-linked immunosorbent assay was developed for detecting DDE in human milk, highlighting its persistence and bioaccumulation in the environment (Hongsibsong et al., 2012).
Environmental Health and Regulation
- Induction of Rat Hepatic Cytochrome P450 : DDE induces rat hepatic cytochrome P450 expression through the activation of nuclear receptors, illustrating its potential impact on metabolism and toxicity (Wyde et al., 2003).
Propriétés
Numéro CAS |
6952-08-5 |
|---|---|
Formule moléculaire |
C14H11Cl3 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11Cl3/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13-14H |
Clé InChI |
WGVZTXVTROOVLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |
Autres numéros CAS |
6952-08-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



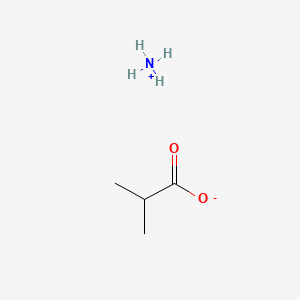

![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)

